N-(1,3-thiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide
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Overview
Description
N-(1,3-thiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide is a heterocyclic compound that features both thiazole and benzothiazole rings. These rings are known for their diverse biological activities and are commonly found in various pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide typically involves the reaction of 2-aminothiazole with 2-chlorobenzothiazole-1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-thiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and thiols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted thiazoles, and benzothiazoles .
Scientific Research Applications
N-(1,3-thiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for potential use in anticancer, anti-inflammatory, and neuroprotective drugs.
Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It affects pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Properties
Molecular Formula |
C10H7N3O2S2 |
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Molecular Weight |
265.3 g/mol |
IUPAC Name |
1,1-dioxo-N-(1,3-thiazol-2-yl)-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C10H7N3O2S2/c14-17(15)8-4-2-1-3-7(8)9(13-17)12-10-11-5-6-16-10/h1-6H,(H,11,12,13) |
InChI Key |
CXVPWFJNMUSAHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=NC=CS3 |
Origin of Product |
United States |
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